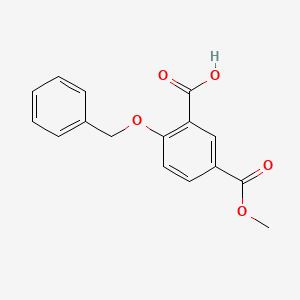
5-methoxycarbonyl-2-phenylmethoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxycarbonyl-2-phenylmethoxybenzoic acid is an organic compound that belongs to the class of benzoates It is characterized by a benzoic acid core with a benzyloxy group at the 4-position and a carboxy group at the 3-position, esterified with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxycarbonyl-2-phenylmethoxybenzoic acid typically involves the esterification of 4-benzyloxy-3-carboxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. Another method involves the use of methyl 4-hydroxy-3-carboxybenzoate as a starting material, which is then subjected to benzylation using benzyl bromide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-methoxycarbonyl-2-phenylmethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-methoxycarbonyl-2-phenylmethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-methoxycarbonyl-2-phenylmethoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3,4,5-tris(benzyloxy)benzoate: Similar structure but with additional benzyloxy groups, leading to different chemical properties and applications.
Methyl 4-hydroxy-3-carboxybenzoate: Lacks the benzyloxy group, resulting in different reactivity and biological activity.
Uniqueness
5-methoxycarbonyl-2-phenylmethoxybenzoic acid is unique due to the presence of both a benzyloxy group and a carboxy group on the benzoic acid core. This combination of functional groups provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in organic synthesis and pharmaceuticals.
Eigenschaften
Molekularformel |
C16H14O5 |
|---|---|
Molekulargewicht |
286.28 g/mol |
IUPAC-Name |
5-methoxycarbonyl-2-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C16H14O5/c1-20-16(19)12-7-8-14(13(9-12)15(17)18)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18) |
InChI-Schlüssel |
IZWNLPLYEITCTM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














